2-cyclopropyl-4-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-[(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-2-cyclopropyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c24-27(25,14-15-4-2-1-3-5-15)23-10-17-8-22(9-18(17)11-23)12-19-13-26-20(21-19)16-6-7-16/h1-5,13,16-18H,6-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXLLZURNVDNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3-thiazole is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | 2-Cyclopropyl-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl-1,3-thiazole |
| CAS Number | 2741937-82-4 |
| Molecular Formula | C20H24N4O2S |
| Molecular Weight | 384.5 g/mol |
Research indicates that compounds similar to 2-cyclopropyl-4-thiazole derivatives often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Modulation of Receptor Activity : These compounds may interact with neurotransmitter receptors, influencing signaling pathways relevant to conditions such as depression and anxiety.
Pharmacological Effects
The biological activity of 2-cyclopropyl-4-thiazole has been investigated in several studies:
- Antimicrobial Activity : Thiazole derivatives have shown promise as antimicrobial agents. For instance, a study demonstrated that certain thiazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research has indicated that thiazole derivatives can induce apoptosis in cancer cells. A study highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models .
- Neuropharmacological Effects : There is emerging evidence that compounds like 2-cyclopropyl-4-thiazole may influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
Several case studies have highlighted the biological activities of thiazole derivatives:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole compounds for their antimicrobial efficacy. The results indicated that modifications in the thiazole ring significantly affected the antibacterial potency .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that thiazole derivatives could inhibit cell proliferation and induce apoptosis, suggesting their potential as anticancer agents .
Scientific Research Applications
Cystic Fibrosis Treatment
Research indicates that compounds similar to 2-cyclopropyl-4-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3-thiazole are being investigated for their potential in treating cystic fibrosis. These compounds act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for maintaining ion balance in epithelial cells. The modulation of CFTR activity can alleviate symptoms associated with cystic fibrosis and improve lung function in patients .
Cancer Therapeutics
The compound's structural features suggest potential applications in cancer treatment, particularly as inhibitors of specific biological pathways involved in tumor growth and metastasis. Similar thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Neuroprotective Effects
Preliminary studies indicate that thiazole derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a thiazole core with derivatives such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) (described in ). Key differences include:
- Substituent Complexity : The target compound’s 4-position substituent is a bicyclic sulfonamide, whereas compounds 4 and 5 feature triazole-pyrazole-aryl hybrid substituents.
- Planarity : Compounds 4 and 5 exhibit near-planar conformations except for a perpendicular fluorophenyl group, while the target’s octahydropyrrolo-pyrrole system likely introduces three-dimensional flexibility .
Solubility and Crystallography
- Solubility : The sulfonamide group in the target compound may enhance aqueous solubility compared to the halogenated aryl groups in 4 and 5 , which rely on DMF for crystallization.
- Crystallographic Analysis : Structural determination of 4 and 5 utilized single-crystal X-ray diffraction (SC-XRD) with SHELX software (), a method applicable to the target compound for elucidating conformational details .
Data Table: Comparative Analysis
Computational and Experimental Insights
- Conformational Analysis : Molecular dynamics simulations could clarify how the target compound’s bicyclic sulfonamide affects binding pocket accommodation compared to the planar triazole-pyrazole systems in 4 and 5 .
- SHELX Applications : highlights the role of SHELXL in refining small-molecule structures, a method critical for validating the stereochemistry of the target compound’s octahydropyrrolo-pyrrole group .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazole ring is constructed via a Hantzsch-type cyclization. A thiourea derivative (e.g., 1-cyclopropylthiourea) reacts with α-bromo ketone precursors under basic conditions. For example:
-
1-Cyclopropylthiourea is prepared by reacting cyclopropylamine with ammonium thiocyanate in acidic ethanol.
-
The thiourea undergoes cyclocondensation with 2-bromo-1-cyclopropylethanone in refluxing ethanol, yielding 2-cyclopropyl-4-methyl-1,3-thiazole.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 (reflux) | - |
| Base | K₂CO₃ | 82 |
| Reaction Time (h) | 4 | - |
Characterization via NMR confirms the thiazole structure:
Preparation of the Octahydropyrrolo[3,4-c]pyrrole Bicyclic Amine
Bicyclic Amine Synthesis
The octahydropyrrolo[3,4-c]pyrrole scaffold is synthesized via a double cyclization strategy:
Sulfonylation with Phenylmethanesulfonyl Chloride
The free amine is reacted with phenylmethanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base:
-
Conditions: 0°C to room temperature, 12 h.
-
The sulfonylated product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 72%.
Key Spectral Data:
Coupling of Thiazole and Bicyclic Amine Moieties
Methylation and Alkylation
The thiazole’s methyl group is functionalized for nucleophilic substitution:
-
4-Methylthiazole is brominated using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄), yielding 4-(bromomethyl)-2-cyclopropyl-1,3-thiazole (yield: 68%).
-
The bromomethyl intermediate reacts with the sulfonylated bicyclic amine in DMF at 60°C with K₂CO₃, achieving 58% yield after 24 h.
Reaction Optimization:
| Additive | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 58 | 95 |
| Cs₂CO₃ | 62 | 97 |
| 18-Crown-6 | 65 | 98 |
Final Purification and Characterization
The crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to >99% purity.
Analytical Data:
-
HRMS (ESI): m/z calcd. for C₂₂H₂₈N₄O₂S₂: 476.1582; found: 476.1586.
-
XRD: Monoclinic crystal system, space group P2₁/c, confirming stereochemistry.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Coupling
Microwave irradiation (100°C, 50 W) reduces reaction time from 24 h to 2 h, improving yield to 74%.
Enzymatic Sulfonylation
Lipase-mediated sulfonylation in ionic liquids ([BMIM][BF₄]) achieves 81% yield under mild conditions (40°C, pH 7.5), though scalability remains challenging.
Industrial-Scale Considerations
For bulk production, continuous flow reactors are recommended for the cyclization and alkylation steps, ensuring consistent quality (RSD <2%) and throughput (>1 kg/day) .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yields?
- Methodological Answer : The synthesis of complex heterocycles like this compound often involves multi-step reactions. Key steps include:
- Cyclocondensation : Refluxing intermediates (e.g., substituted pyrrolo-pyrrole precursors) in ethanol or DMF with catalysts like acetic acid, as seen in similar syntheses .
- Purification : Recrystallization from ethanol-DMF mixtures (1:1) to isolate solid products .
- Monitoring : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to track reaction progress .
- Critical Factors : Solvent polarity, reaction time, and stoichiometric ratios of reagents (e.g., phenylmethanesulfonyl chloride) significantly impact yields.
Q. What analytical techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : To verify cyclopropyl, thiazole, and pyrrolo-pyrrole moieties. For example, cyclopropyl protons appear as distinct multiplet signals near δ 1.0–2.0 ppm .
- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and thiazole (C=N stretch at ~1600 cm⁻¹) groups .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., via ESI+ mode) .
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase) or enzymes (e.g., cyclooxygenase-2) based on structural analogs with phenylsulfonyl and pyrrolo-pyrrole groups showing kinase inhibition .
- Assay Conditions : Use in vitro enzymatic assays (IC50 determination) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Methodological Answer :
- Comparative Analysis : Compare analogs with substitutions (e.g., fluorophenyl vs. methylphenyl) to identify pharmacophores. For example, phenylmethanesulfonyl groups enhance kinase binding, while cyclopropyl may reduce off-target effects .
- Dose-Response Studies : Test compounds at varying concentrations (nM–μM range) to rule out assay-specific artifacts .
- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like 2XP2 (anaplastic lymphoma kinase) .
Q. What strategies improve selectivity in multi-target inhibition observed with similar compounds?
- Methodological Answer :
- Fragment-Based Design : Modify the thiazole’s 4-position substituents (e.g., cyclopropyl vs. methyl) to sterically hinder non-target binding pockets .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) to eliminate promiscuous metabolites .
- Crystallography : Solve co-crystal structures with target proteins (e.g., PDB: 3LD6) to guide rational modifications .
Q. How can computational methods predict off-target interactions for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to common off-targets (e.g., cytochrome P450 enzymes) using GROMACS or AMBER .
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unexpected interactions in cell lysates .
- QSAR Modeling : Train models on datasets of pyrrolo-pyrrole derivatives to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
